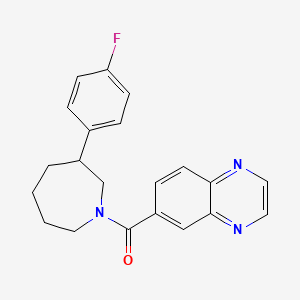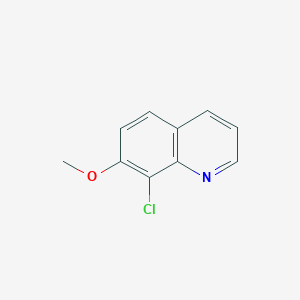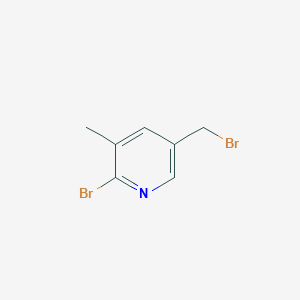
(3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone: is a complex organic compound that features both azepane and quinoxaline moieties. The presence of a fluorophenyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.
Coupling with Quinoxaline: The final step involves coupling the azepane derivative with quinoxaline using coupling agents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be employed to modify the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Dihydroquinoxaline derivatives.
Substitution Products: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the azepane ring provides structural stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(4-Chlorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone
- (3-(4-Methylphenyl)azepan-1-yl)(quinoxalin-6-yl)methanone
- (3-(4-Bromophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone
Uniqueness
What sets (3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone apart is the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity and binding affinity compared to its analogs.
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-18-7-4-15(5-8-18)17-3-1-2-12-25(14-17)21(26)16-6-9-19-20(13-16)24-11-10-23-19/h4-11,13,17H,1-3,12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUDGEYDVPYBQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)




![9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride](/img/structure/B2414211.png)

![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B2414216.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)
